molecular formula C29H26N2O4 B7784055 4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE

4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE

Cat. No.: B7784055
M. Wt: 466.5 g/mol
InChI Key: SSYKGAZVQPLWGW-UHFFFAOYSA-N
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Description

4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes an anilinocarbonyl group and a phenylcarbamate moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE typically involves multi-step organic reactions. One common method includes the reaction of aniline with phenyl chloroformate to form the anilinocarbonyl intermediate. This intermediate is then reacted with 4-(1-methylethyl)phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-formylphenyl-N-phenylcarbamate: Known for its antimicrobial activity and used in similar research applications.

    4-(1-{4-[(2-bromobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 2-bromobenzoate: Another compound with a similar structure but different functional groups, leading to distinct chemical properties.

Uniqueness

4-(2-{4-[(PHENYLCARBAMOYL)OXY]PHENYL}PROPAN-2-YL)PHENYL N-PHENYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[4-[2-[4-(phenylcarbamoyloxy)phenyl]propan-2-yl]phenyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O4/c1-29(2,21-13-17-25(18-14-21)34-27(32)30-23-9-5-3-6-10-23)22-15-19-26(20-16-22)35-28(33)31-24-11-7-4-8-12-24/h3-20H,1-2H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYKGAZVQPLWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)OC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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